H-1152
H-1152
(S)-2-methyl-1-(4-methylisoquinoline-5-sulfonyl)-1,4-diazepane is a member of the class of isoquinolines that is the sulfonamide formed by the formal condensation of the sulfo group of 4-methylisoquinoline-5-sulfonic acid with the 1-amino group of (S)-2-methyl-1,4-diazepane. It has a role as an EC 2.7.11.1 (non-specific serine/threonine protein kinase) inhibitor. It is a member of isoquinolines and a N-sulfonyldiazepane. It is a conjugate base of a (S)-2-methyl-1-(4-methylisoquinoline-5-sulfonyl)-1,4-diazepane(2+).
Brand Name:
Vulcanchem
CAS No.:
451462-58-1
VCID:
VC0529702
InChI:
InChI=1S/C16H21N3O2S/c1-12-9-18-11-14-5-3-6-15(16(12)14)22(20,21)19-8-4-7-17-10-13(19)2/h3,5-6,9,11,13,17H,4,7-8,10H2,1-2H3/t13-/m0/s1
SMILES:
CC1CNCCCN1S(=O)(=O)C2=CC=CC3=C2C(=CN=C3)C
Molecular Formula:
C16H21N3O2S
Molecular Weight:
319.4 g/mol
H-1152
CAS No.: 451462-58-1
Cat. No.: VC0529702
Molecular Formula: C16H21N3O2S
Molecular Weight: 319.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | (S)-2-methyl-1-(4-methylisoquinoline-5-sulfonyl)-1,4-diazepane is a member of the class of isoquinolines that is the sulfonamide formed by the formal condensation of the sulfo group of 4-methylisoquinoline-5-sulfonic acid with the 1-amino group of (S)-2-methyl-1,4-diazepane. It has a role as an EC 2.7.11.1 (non-specific serine/threonine protein kinase) inhibitor. It is a member of isoquinolines and a N-sulfonyldiazepane. It is a conjugate base of a (S)-2-methyl-1-(4-methylisoquinoline-5-sulfonyl)-1,4-diazepane(2+). |
|---|---|
| CAS No. | 451462-58-1 |
| Molecular Formula | C16H21N3O2S |
| Molecular Weight | 319.4 g/mol |
| IUPAC Name | 4-methyl-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline |
| Standard InChI | InChI=1S/C16H21N3O2S/c1-12-9-18-11-14-5-3-6-15(16(12)14)22(20,21)19-8-4-7-17-10-13(19)2/h3,5-6,9,11,13,17H,4,7-8,10H2,1-2H3/t13-/m0/s1 |
| Standard InChI Key | AWDORCFLUJZUQS-ZDUSSCGKSA-N |
| Isomeric SMILES | C[C@H]1CNCCCN1S(=O)(=O)C2=CC=CC3=C2C(=CN=C3)C |
| SMILES | CC1CNCCCN1S(=O)(=O)C2=CC=CC3=C2C(=CN=C3)C |
| Canonical SMILES | CC1CNCCCN1S(=O)(=O)C2=CC=CC3=C2C(=CN=C3)C |
| Appearance | Solid powder |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator